7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolo[1,5-a]pyrimidine derivative characterized by:
- Position 5: A methyl group, contributing to steric effects and metabolic stability.
- Position 6: An N-(2-methylphenyl)carboxamide (o-tolyl amide), influencing solubility and target binding.
Its structure is analogous to bioactive triazolo[1,5-a]pyrimidines, which are explored for diverse pharmacological activities, including kinase inhibition and cannabinoid receptor modulation .
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-8-5-6-10-16(13)26-21(28)18-14(2)25-22-23-12-24-27(22)19(18)15-9-7-11-17(29-3)20(15)30-4/h5-12,19H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBWSYLFTXARGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps:
-
Formation of the Intermediate Chalcone
Reactants: 2,3-dimethoxybenzaldehyde and 1-(2-hydroxy-6-methoxyphenyl)ethanone.
Conditions: The reaction mixture is stirred in ethanol with aqueous KOH at room temperature for 10 hours.
Product: (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one.
-
Cyclization to Form the Triazolopyrimidine Core
Reactants: The chalcone intermediate and 1H-1,2,4-triazol-5-amine.
Conditions: The mixture is refluxed in DMF with triethylamine at 393 K for 15 hours.
Product: 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine.
-
Final Amidation Step
Reactants: The triazolopyrimidine intermediate and 2-methylaniline.
Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the triazolopyrimidine ring can yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazolopyrimidines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.
Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Drug Design: Used as a scaffold for designing new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
The 3,4,5-trimethoxyphenyl substituent () further amplifies lipophilicity and may enhance binding to hydrophobic enzyme pockets .
Synthetic Routes :
Table 2: Activity Trends in Selected Analogs
- Receptor Binding : The main compound’s o-tolyl amide may mimic CB2-targeted ligands (), where steric bulk and substituent positioning influence receptor affinity .
- Chirality Considerations : While the main compound lacks explicit chiral centers, analogs with stereocenters (e.g., tetrahydro derivatives in ) may exhibit enantiomer-specific bioactivity .
Physicochemical and Environmental Stability
- Environmental Impact : Structural stability under photolytic conditions () varies with substituents; methoxy groups may resist hydrolysis better than esters () .
Biological Activity
7-(2,3-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
- Molecular Formula : C20H20N6O3
- Molecular Weight : 392.419 g/mol
- Purity : Typically around 95% .
The biological activity of compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class is often attributed to their ability to bind to specific enzymes and receptors in biological systems. This binding can modulate various biochemical pathways, leading to therapeutic effects.
Target Interactions
- Enzymatic Inhibition : These compounds may inhibit enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Binding : They can act as antagonists or agonists for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with a similar scaffold have demonstrated significant anticancer properties. For instance:
- In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study highlighted that a related triazolo-pyrimidine compound exhibited cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has shown potential antimicrobial properties:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis.
- Case Study : In one study, derivatives of triazolo-pyrimidines were tested against Gram-positive and Gram-negative bacteria and exhibited significant antibacterial activity.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory effects:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines.
- Research Finding : A related compound was found to reduce inflammation markers in animal models of arthritis.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
